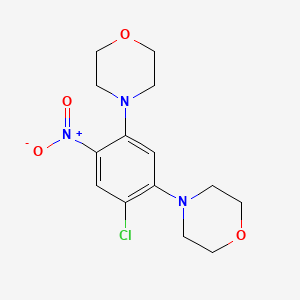

1-Chloro-2,4-dimorpholino-5-nitrobenzene

Description

1-Chloro-2,4-dimorpholino-5-nitrobenzene (C₁₄H₁₈ClN₃O₄) is a nitroaromatic compound synthesized via the reaction of 1,2-dichloro-4,5-dinitrobenzene with morpholine . The substitution of two chlorine atoms with morpholino groups (bulky, electron-rich moieties) at positions 2 and 4, coupled with a nitro group at position 5 and chlorine at position 1, renders this compound distinct in reactivity and applications. Its primary research significance lies in studying aromatic substitution kinetics, particularly in contexts where steric and electronic effects influence reaction pathways .

Properties

IUPAC Name |

4-(4-chloro-5-morpholin-4-yl-2-nitrophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O4/c15-11-9-14(18(19)20)13(17-3-7-22-8-4-17)10-12(11)16-1-5-21-6-2-16/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTDPCGMZUDVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-2,4-dimorpholino-5-nitrobenzene typically involves the nitration of 1-chloro-2,4-dimorpholinobenzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature to ensure the selective nitration at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-2,4-dimorpholino-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Oxidation Reactions: The morpholino groups can undergo oxidation to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2,4-dimorpholino-5-aminobenzene .

Scientific Research Applications

1-Chloro-2,4-dimorpholino-5-nitrobenzene is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution and reduction reactions.

Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in designing molecules with specific biological activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-dimorpholino-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholino groups can modulate the compound’s solubility and reactivity, influencing its biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Biological Activity

1-Chloro-2,4-dimorpholino-5-nitrobenzene (C14H18ClN3O4) is a synthetic organic compound with notable applications in biological research and potential pharmaceutical development. This compound is synthesized through the nitration of 1-chloro-2,4-dimorpholinobenzene, typically using concentrated nitric and sulfuric acids under controlled conditions to ensure selective nitration at the desired position on the benzene ring.

The biological activity of 1-Chloro-2,4-dimorpholino-5-nitrobenzene is primarily attributed to its structural components, particularly the nitro and morpholino groups. The nitro group can undergo reduction to form reactive intermediates that interact with various cellular components, potentially leading to enzyme inhibition or modulation of signaling pathways. The morpholino groups enhance solubility and bioavailability, which are crucial for its interaction with biological targets .

Toxicological Profile

The toxicological effects of 1-Chloro-2,4-dimorpholino-5-nitrobenzene have been studied in various animal models. Key findings include:

- Acute Toxicity : The compound exhibits moderate acute toxicity. In rat studies, the oral LD50 values range from approximately 560 mg/kg to 750 mg/kg . Symptoms of intoxication often include reduced activity and respiratory distress.

- Chronic Exposure : Long-term exposure studies have indicated potential for hepatotoxicity and nephrotoxicity, with significant changes observed in liver and kidney weights in treated animals .

Genotoxicity

Research has shown that 1-Chloro-2,4-dimorpholino-5-nitrobenzene may possess genotoxic potential. In vitro studies indicate that it can induce chromosomal aberrations and sister chromatid exchanges at high doses. However, results regarding its mutagenic properties in mammalian cells remain inconclusive .

Pharmacological Applications

1-Chloro-2,4-dimorpholino-5-nitrobenzene has been explored for its potential as a precursor in drug development. Its unique structure allows for modifications that may lead to compounds with specific biological activities, particularly in the realm of enzyme inhibition and therapeutic agents targeting various diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Chloro-2,4-dimorpholino-5-nitrobenzene, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Two nitro groups | Higher reactivity; used as a pesticide |

| 1-Chloro-2,4-dimorpholino-5-aminobenzene | Amino group instead of nitro group | Different pharmacological profile |

The presence of both chloro and morpholino groups in 1-Chloro-2,4-dimorpholino-5-nitrobenzene provides distinct chemical reactivity compared to other nitroaromatic compounds.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 1-Chloro-2,4-dimorpholino-5-nitrobenzene on specific enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound effectively inhibited enzyme activity by competing with substrate binding sites. This suggests potential applications in designing inhibitors for therapeutic purposes.

Case Study 2: Toxicology Assessment

In a chronic toxicity assessment involving rats exposed to varying doses of 1-Chloro-2,4-dimorpholino-5-nitrobenzene over a prolonged period, significant findings included alterations in blood parameters indicative of oxidative stress and organ damage. Histopathological examinations revealed lesions primarily in the liver and kidneys, underscoring the need for caution in its use and further investigation into its safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.